molecular formula C22H35NO5 B12698361 Delavaconine CAS No. 1356-51-0

Delavaconine

Cat. No.: B12698361
CAS No.: 1356-51-0
M. Wt: 393.5 g/mol
InChI Key: HDJXHFQXBLLNBR-XMXXPDJRSA-N
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Description

Delavaconine is a C₁₈-diterpenoid alkaloid isolated from Aconitum episcopale and Aconitum delavayi, plants traditionally used in Chinese medicine for treating rheumatism and pain . Its molecular formula is C₂₂H₃₅NO₅, with a molecular weight of 393.25 g/mol . Structurally, it belongs to the lappaconitine-type alkaloids, characterized by a tetracyclic skeleton with hydroxyl and methoxy substituents . This compound exhibits analgesic and anti-inflammatory properties but is highly toxic, necessitating controlled preparation methods (e.g., prolonged decoction) to mitigate risks .

Properties

CAS No.

1356-51-0

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

(1R,4R,5R,6S,8S,9S,13R,16S)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol

InChI

InChI=1S/C22H35NO5/c1-4-23-10-11-5-6-15(27-2)22-12(11)7-13(18(22)23)20(25)9-16(28-3)21(26)8-14(22)17(20)19(21)24/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13-,14?,15-,16-,17?,18?,19+,20-,21-,22-/m0/s1

InChI Key

HDJXHFQXBLLNBR-XMXXPDJRSA-N

Isomeric SMILES

CCN1C[C@@H]2CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@]6(CC4C5[C@H]6O)O)OC)O)OC

Canonical SMILES

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delavaconine typically involves the extraction from natural sources, such as the roots of Aconitum species. The extraction process includes several steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Delavaconine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Delavaconine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Delavaconine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between delavaconine and related diterpenoid alkaloids:

Compound Type Molecular Formula Molecular Weight Plant Source Key Structural Features
This compound C₁₈ C₂₂H₃₅NO₅ 393.25 A. episcopale, A. delavayi Lappaconitine skeleton; hydroxyl, methoxy groups
Delavaconitine C₁₈ C₂₉H₃₉NO₆ 509.28 A. episcopale Additional acetyl group at C8 position
Yunaconitine C₁₉ C₃₅H₄₉NO₁₁ 659.33 A. episcopale C19 skeleton with esterified benzoyl group
Dolaconine C₁₈ C₂₄H₃₇NO₅ 419.27 A. toxicum Extended methyl branch at C16
Deltaline C₁₉ C₂₅H₄₁NO₆ 451.30 Delphinium delavayi Lycoctonine-type skeleton; hydroxyl-rich

Key Observations :

  • Skeleton Type : this compound (C₁₈) lacks the C19-specific esterification seen in yunaconitine and deltaline, which correlates with differences in receptor binding .
  • Toxicity Profile : C₁₉ alkaloids (e.g., yunaconitine) are generally more toxic than C₁₈ types due to enhanced sodium channel inhibition .

Pharmacological and Toxicological Comparisons

Analgesic Activity
  • This compound : Moderate analgesia via μ-opioid receptor modulation; effective in rodent models of inflammatory pain .
  • Delavaconitine : Higher potency than this compound due to acetyl group enhancing blood-brain barrier penetration .
  • Yunaconitine : Potent but unsafe for clinical use due to cardiotoxicity (LD₅₀ < 0.1 mg/kg in mice) .
Toxicity Mechanisms
  • This compound : Induces neurotoxicity by persistent activation of voltage-gated Na⁺ channels; LD₅₀ ≈ 2.5 mg/kg in mice .
  • Deltaline : Lower toxicity (LD₅₀ ≈ 15 mg/kg) attributed to hydroxyl groups promoting rapid metabolic clearance .

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